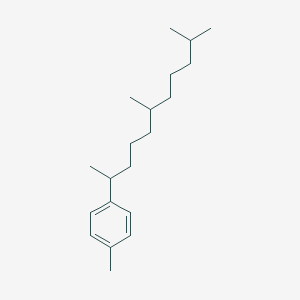
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene typically involves the alkylation of a benzene ring with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic alkylation. Catalysts like zeolites or Lewis acids can be used to facilitate the reaction, allowing for higher yields and more controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for halogenation or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or sulfonic groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10-Dimethylundecan-2-one: A ketone with a similar alkyl chain structure.
6,6-Dimethylundecane: An alkane with a similar carbon backbone but lacking the benzene ring.
Uniqueness
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is unique due to the presence of both a long alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in aromatic interactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
659718-67-9 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-(6,10-dimethylundecan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h12-17,19H,6-11H2,1-5H3 |
InChI-Schlüssel |
SMEKLZLCASKECS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


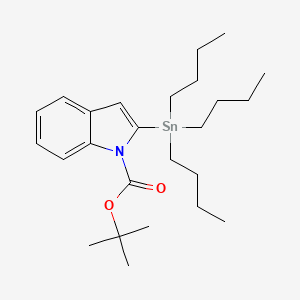
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)

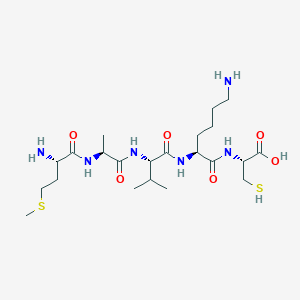

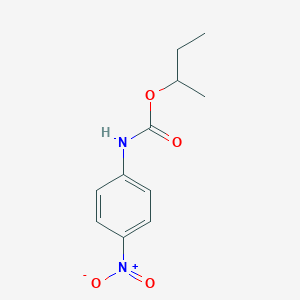

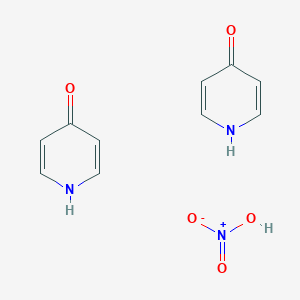

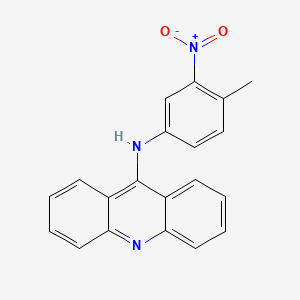
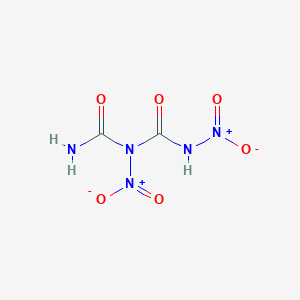
phosphanium bromide](/img/structure/B12546250.png)
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)

